Losartan (potassium)

Vue d'ensemble

Description

Losartan (potassium), known by its generic name losartan, is a medication primarily used to treat high blood pressure (hypertension). It belongs to a class of drugs called angiotensin II receptor blockers (ARBs). By blocking the action of angiotensin II, a substance in the body that causes blood vessels to tighten, Losartan (potassium) helps to relax blood vessels, thereby lowering blood pressure and improving blood flow . It is also used to protect the kidneys from damage due to diabetes and to reduce the risk of stroke in patients with high blood pressure and an enlarged heart .

Méthodes De Préparation

The synthesis of losartan involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the biphenyl intermediate: This involves the reaction of 2-chlorobenzyl chloride with 4-chlorobiphenyl in the presence of a base.

Tetrazole formation: The biphenyl intermediate is then reacted with sodium azide and triethylamine to form the tetrazole ring.

Imidazole ring formation: The tetrazole intermediate is then reacted with 2-butyl-4-chloro-5-formylimidazole to form losartan.

Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact. This may include the use of different solvents, catalysts, and reaction conditions .

Analyse Des Réactions Chimiques

Oxidative Degradation Pathways

Losartan potassium is highly susceptible to oxidation, particularly in the presence of hydrogen peroxide (H₂O₂). Key findings include:

Reaction Kinetics and Products

-

Pseudo zero-order kinetics : In 3% (v/v) H₂O₂, degradation follows pseudo zero-order kinetics with a rate constant of .

-

Major degradation products :

| Degradation Product | Structural Change | Molecular Weight () | Retention Time (min) |

|---|---|---|---|

| LD-6 | Alcohol → Aldehyde | 421 | 12.73 |

| LD-5 | Aldehyde → Carboxylic acid | 437 | 10.58 |

| LD-10 | Dimer with oxidized benzene ring | 881 | 18.06 |

Oxidation by N-Chlorosuccinimide (NCS)

In acidic HCl medium, oxidation by NCS follows a distinct mechanism:

-

Rate law : Fractional order dependence on [Losartan], [HCl], and first-order dependence on [NCS] .

-

Activation parameters :

The proposed mechanism involves the formation of a chloramine intermediate, followed by electron transfer to generate succinimide and losartan radical species .

Photodegradation

Exposure to light in the presence of water induces:

-

Cleavage of the imidazole ring : Produces N-methanolamide () and N-methyl pentanamide () .

-

By-products : Potassium chloride (KCl) and oxygen (O₂) are released .

Acid/Base Hydrolysis

-

Acidic conditions (0.1 M HCl) : Minimal degradation (<1% after 7 days) .

-

Alkaline conditions (0.1 M NaOH) : Similarly low degradation (<1%) .

Analytical Methods for Degradation Monitoring

Applications De Recherche Scientifique

Introduction to Losartan Potassium

Losartan potassium is a nonpeptide angiotensin II receptor antagonist, specifically targeting the angiotensin II subtype 1 (AT1) receptor. It was the first drug in its class introduced for the clinical management of hypertension. By competitively binding to the AT1 receptor, losartan potassium blocks the physiological effects induced by angiotensin II, such as vasoconstriction and sodium retention, which are critical to cardiovascular homeostasis .

Pharmacokinetic Properties

- Bioavailability : Approximately 33%

- Peak Plasma Concentrations : Achieved within one hour for losartan and three to four hours for E3174.

- Elimination Half-lives : Two hours for losartan and six hours for E3174 .

Clinical Applications

Losartan potassium has several clinical applications beyond hypertension management:

Hypertension Management

Losartan is primarily indicated for treating essential hypertension. Clinical trials demonstrate that it effectively lowers blood pressure in patients with mild to moderate hypertension, comparable to other antihypertensive agents like enalapril and atenolol. A combination with hydrochlorothiazide enhances its effects, particularly in severe cases .

Diabetic Nephropathy

Losartan is FDA-approved for treating diabetic nephropathy in patients with type 2 diabetes. It has been shown to reduce proteinuria and slow the progression of kidney disease . The RENAAL trial highlighted a significant reduction in renal outcomes among patients treated with losartan compared to placebo .

Heart Failure

In patients with heart failure, particularly those with reduced left ventricular ejection fraction, losartan helps decrease cardiac workload by lowering blood pressure and fluid retention. It has been associated with improved symptoms and reduced hospitalizations .

Cardiovascular Protection

Losartan has shown efficacy in reducing cardiovascular morbidity and mortality in various patient populations, including those with isolated systolic hypertension and left ventricular hypertrophy. Studies indicate that it may be superior to other antihypertensive agents in preventing cardiovascular events like stroke and heart attack .

Off-Label Uses

Losartan is also used off-label for conditions such as Marfan syndrome, acute coronary syndrome, and intolerance to angiotensin-converting enzyme inhibitors (ACEIs) .

Safety Profile

Losartan potassium is generally well-tolerated. Common adverse effects include dizziness, headache, upper respiratory infections, and fatigue. Importantly, it has a lower incidence of cough compared to ACE inhibitors, making it a suitable alternative for patients who experience ACE inhibitor-related cough .

Case Study 1: Hypertension Management

In a randomized double-blind study involving hypertensive patients, losartan at doses of 50 to 150 mg significantly reduced diastolic blood pressure compared to placebo. The antihypertensive effect was evident within one week of treatment initiation and reached its maximum by six weeks .

Case Study 2: Diabetic Nephropathy

The RENAAL trial included 1513 patients with type 2 diabetes and proteinuria. Results indicated that losartan significantly reduced the risk of renal outcomes such as creatinine doubling or end-stage renal disease compared to placebo .

Summary Table of Clinical Applications

Mécanisme D'action

Losartan works by selectively blocking the angiotensin II receptor subtype 1 (AT1). Angiotensin II is a potent vasoconstrictor that increases blood pressure by causing blood vessels to tighten. By blocking the AT1 receptor, losartan prevents angiotensin II from exerting its effects, leading to vasodilation and reduced blood pressure . Additionally, losartan reduces the secretion of aldosterone, a hormone that increases sodium and water retention, further contributing to its blood pressure-lowering effects .

Comparaison Avec Des Composés Similaires

Losartan is compared with other ARBs such as valsartan, irbesartan, and candesartan. While all ARBs work by blocking the angiotensin II receptor, losartan has some unique features:

Metabolism: Losartan is metabolized to an active metabolite, EXP3174, which is more potent and has a longer half-life.

Renal Protection: Losartan has been shown to have specific protective effects on the kidneys, making it particularly useful in patients with diabetic nephropathy.

Side Effect Profile: Losartan is less likely to cause a persistent cough compared to angiotensin-converting enzyme (ACE) inhibitors.

Similar compounds include:

Valsartan: Another ARB used to treat hypertension and heart failure.

Irbesartan: Used for hypertension and diabetic nephropathy.

Candesartan: Used for hypertension and heart failure.

Propriétés

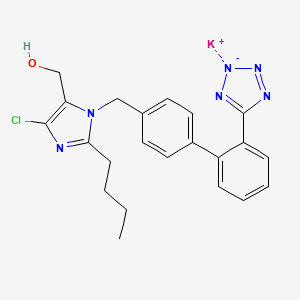

Formule moléculaire |

C22H22ClKN6O |

|---|---|

Poids moléculaire |

461.0 g/mol |

Nom IUPAC |

potassium;[2-butyl-5-chloro-3-[[4-[2-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol |

InChI |

InChI=1S/C22H22ClN6O.K/c1-2-3-8-20-24-21(23)19(14-30)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22;/h4-7,9-12,30H,2-3,8,13-14H2,1H3;/q-1;+1 |

Clé InChI |

OXCMYAYHXIHQOA-UHFFFAOYSA-N |

SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=N[N-]N=N4)CO)Cl.[K+] |

SMILES canonique |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=N[N-]N=N4)CO)Cl.[K+] |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.